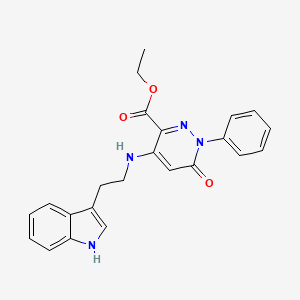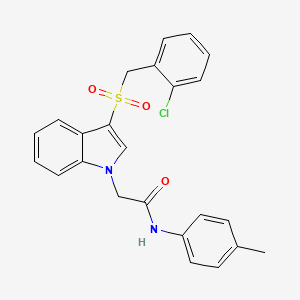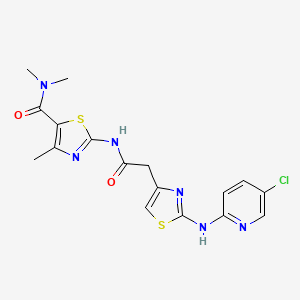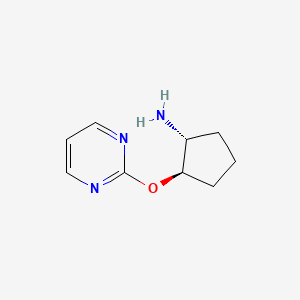
ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyridazine, which is a six-membered ring with two nitrogen atoms opposite each other. It also contains an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic indole and pyridazine rings, along with the various substituents. The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole and pyridazine rings are known to undergo various chemical reactions. For example, indoles can participate in electrophilic substitution reactions, while pyridazines can undergo reactions with nucleophiles at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups could make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Properties
The compound’s structure suggests potential anti-inflammatory and analgesic effects. It belongs to the class of 2-arylpropanoic acids, which are widely used as non-steroidal anti-inflammatory drugs (NSAIDs). Notably, ibuprofen (2), a well-known NSAID, shares structural similarities with this compound . Investigating its anti-inflammatory activity and pain-relieving potential could be valuable.
Antiviral Activity
Given the current global health context, exploring antiviral properties is crucial. Naproxen, a related compound, has been studied for its antiviral effects. Combining naproxen with tryptamine derivatives (such as our compound) could yield a hybrid molecule with broad-spectrum antiviral activity. Preliminary trials even suggest that naproxen might reduce severe respiratory mortality associated with COVID-19 .
Neuromodulation and Behavior
Tryptamine derivatives play essential roles in the central nervous system. Tryptamine itself is a neuromodulator and a precursor to serotonin (5-hydroxytryptamine), a critical signaling hormone. Investigating how our compound affects cognition, memory, sleep, and behavior could provide valuable insights .
Ulcerogenic Index
Assessing the ulcerogenic potential of our compound is essential. Comparing it to standard NSAIDs like indomethacin and celecoxib in terms of ulcer formation (ulcerogenic index) would be informative .
Antimicrobial Activity
Exploring the compound’s antimicrobial potential is worthwhile. Similar derivatives have shown promising results in combating microbial infections . Investigating its effects against bacteria, fungi, and viruses could be valuable.
Influence on Biofilm Formation
Biofilms play a role in various diseases, including chronic infections. Investigating whether our compound affects biofilm formation could have clinical implications .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-2-30-23(29)22-20(14-21(28)27(26-22)17-8-4-3-5-9-17)24-13-12-16-15-25-19-11-7-6-10-18(16)19/h3-11,14-15,24-25H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOLWBDUGFQYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2617081.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B2617084.png)
![N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide](/img/structure/B2617085.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)


![3-{3-[(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2617090.png)
![N-[1-(1-Methylimidazol-2-yl)piperidin-4-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2617091.png)




